molecular formula C14H24O2 B1424370 Tetradecadienoic acid CAS No. 24738-49-6

Tetradecadienoic acid

Cat. No. B1424370
CAS RN: 24738-49-6
M. Wt: 224.34 g/mol
InChI Key: WNLVXSRACLAFOL-UHFFFAOYSA-N
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Description

Tetradecadienoic acid, also known as Tetradecanedioic acid, is a chemical compound with the formula C14H26O4 . Its molecular weight is 258.3538 . It is also known by other names such as 1,14-tetradecanedioic acid and Dodecanedicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms with two carboxylic acid groups at the ends . The IUPAC Standard InChI for this compound is InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2, (H,15,16) (H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.3538 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • Enzymatic Transformations : Rodríguez, Clapés, Camps, and Fabriàs (2002) investigated the enzymatic conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, revealing insights into the sex pheromone biosynthesis of the moth Spodoptera littoralis. This study highlighted the stereospecificity of enzymatic 1,4-dehydrogenation reactions (Rodríguez et al., 2002).

  • Synthesis for Pheromone Research : The synthesis of different isomers of tetradecadienoic acid, such as (3E,5Z)-3,5-tetradecadienoic acid (megatomoic acid) by Tsuboi, Masuda, and Takeda (1983), and (Z,Z)-3,5-tetradecadienoic acid by De Jarlais and Emken (2005), contributes to research on insect pheromones and attractants (Tsuboi, Masuda, & Takeda, 1983); (De Jarlais & Emken, 2005).

  • Lipid Peroxidation Studies : Yoshida et al. (2005) applied hydroxyoctadecadienoic acid (HODE) as a biomarker for oxidative stress, providing insights into the role of this compound derivatives in biological systems (Yoshida et al., 2005).

  • Pheromone Biosynthesis Pathway Analysis : Research by Martínez, Fabriàs, and Camps (1990) on the sex pheromone biosynthetic pathway in Spodoptera littoralis, using deuterium-labeled fatty acids, underlines the significance of this compound in understanding insect biology (Martínez, Fabriàs, & Camps, 1990).

  • Molecular and Chemical Research : Studies like those conducted by Gardner, Nelson, Tjarks, and England (1984) on the transformation of hydroxyoctadecadienoic acid provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Gardner et al., 1984).

  • Biosynthesis in Fungi : Research on fungi like Mucor genevensis, as studied by Pohl et al. (1998), shows the conversion of arachidonic acid to oxylipins like 3-hydroxy-5,8-tetradecadienoic acid, highlighting the metabolic pathways in microorganisms (Pohl et al., 1998).

Safety and Hazards

Tetradecadienoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

tetradeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVXSRACLAFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of trans-2-dodecenal (4.5 g) dissolved in methylene chloride (80 ml) was added (carbomethoxymethylene)triphenylphosphorane (8.3 g), and the mixture was stirred for 2 hours. The reaction mixture was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 100:1 to 20:1) to give the methyl ester of trans,trans-2,4-tetradecadienoic acid (5.4 g). To a solution of potassium hydroxide (6.5 g) in a mixed solvent of ethanol-water (1:1) (100 ml) was added the methyl ester of trans,trans-2,4-tetradecadienoic acid (5.4 g), and the mixture was stirred at 60° C. for 40 minutes. The reaction mixture was cooled, and acidified to a weak acidic range of pH with citric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated to give trans,trans-2,4-tetradecadienoic acid (4.3 g). To the tetradecadienoic acid dissolved in N,N-dimethylformamide (DMF, 50 ml) was added para-nitrophenol (2.67 g) and N,N'-dicyclohexylcarbodiimide (3.9 g), and the mixture was stirred for 12 hours. After precipitates produced were removed by filtration and DMF was evaporated, the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 200:1 to 50:1) to give the active ester of trans,trans-2,4-tetradecadienoic acid (5.1 g). To the active ester (500 mg) dissolved in DMF (30 ml) were added 6-(4'-N-glycyl-septaminyl-amino)purine hydrochloride (560 mg) and triethylamine (1.5 ml), and the mixture was stirred for 18 hours. The solvent was evaporated, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPT241 in the yield of 271 mg.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
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2.67 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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